molecular formula C22H21Br2NO2 B12053703 Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate CAS No. 355419-72-6

Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B12053703
CAS No.: 355419-72-6
M. Wt: 491.2 g/mol
InChI Key: UKBQBWJUQHFABF-UHFFFAOYSA-N
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Description

Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a chemical compound with the molecular formula C22H21Br2NO2 and a molecular weight of 491.226 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves the reaction of 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid with hexanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using automated reactors to ensure consistency and purity. The use of high-purity reagents and solvents, along with stringent quality control measures, would be essential to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atoms and the quinoline ring play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Hexyl 6-bromo-2-phenyl-4-quinolinecarboxylate
  • Hexyl 6-bromo-2-(4-methylphenyl)-4-quinolinecarboxylate
  • Hexyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate

Uniqueness

Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is unique due to the presence of two bromine atoms, which enhance its reactivity and binding affinity in various chemical and biological reactions. This makes it a valuable compound for developing new materials and therapeutic agents .

Properties

CAS No.

355419-72-6

Molecular Formula

C22H21Br2NO2

Molecular Weight

491.2 g/mol

IUPAC Name

hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C22H21Br2NO2/c1-2-3-4-5-12-27-22(26)19-14-21(15-6-8-16(23)9-7-15)25-20-11-10-17(24)13-18(19)20/h6-11,13-14H,2-5,12H2,1H3

InChI Key

UKBQBWJUQHFABF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Br

Origin of Product

United States

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